2-methyl-N-[2-(methylthio)phenyl]-5-(4-morpholinylsulfonyl)benzamide
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Overview
Description
Synthesis Analysis
Although direct information on the synthesis of "2-methyl-N-[2-(methylthio)phenyl]-5-(4-morpholinylsulfonyl)benzamide" was not found, similar compounds have been synthesized through multi-step chemical processes involving diazotization, Sandmeyer reaction, oxidation, esterification, chlorination, condensation, and methylation, suggesting a complex and intricate synthesis pathway that could be adapted or is related to our compound of interest (Yang Jian-she, 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to "2-methyl-N-[2-(methylthio)phenyl]-5-(4-morpholinylsulfonyl)benzamide" has been extensively studied using techniques like X-ray diffraction, indicating a detailed crystalline structure that includes specific geometric parameters, stabilization by hydrogen bonds, and interactions such as oxygen-π stacking (Koffi Sénam Etsè et al., 2019). These findings offer insights into the potential molecular configuration of our target compound.
Chemical Reactions and Properties
The chemical behavior and reactions of compounds structurally related to "2-methyl-N-[2-(methylthio)phenyl]-5-(4-morpholinylsulfonyl)benzamide" have been explored, revealing interactions with various reagents and conditions to form novel derivatives, which may hint at the reactivity of our compound under similar circumstances (P. Pojer, I. Rae, 1972).
Physical Properties Analysis
The physical properties of compounds related to "2-methyl-N-[2-(methylthio)phenyl]-5-(4-morpholinylsulfonyl)benzamide" are characterized by their crystalline nature, solubility, and thermal stability, providing a basis for understanding the physical characteristics of our compound of interest. The detailed analysis includes lattice constants and solubility profiles, which are crucial for its application in various fields (S. Demir et al., 2015).
Chemical Properties Analysis
Investigations into similar compounds have shown a variety of chemical properties, including reactivity towards different chemical groups, potential for forming derivatives, and the influence of structural modifications on chemical behavior. This suggests a rich chemistry for "2-methyl-N-[2-(methylthio)phenyl]-5-(4-morpholinylsulfonyl)benzamide," which could be explored for various applications (J. D. Larsen, H. Bundgaard, V. H. Lee, 1988).
properties
IUPAC Name |
2-methyl-N-(2-methylsulfanylphenyl)-5-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S2/c1-14-7-8-15(27(23,24)21-9-11-25-12-10-21)13-16(14)19(22)20-17-5-3-4-6-18(17)26-2/h3-8,13H,9-12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQBPZJRRHXFHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NC3=CC=CC=C3SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[2-(methylsulfanyl)phenyl]-5-(morpholin-4-ylsulfonyl)benzamide |
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